Ethyl 5-amino-2-methylnicotinate
Overview
Description
Ethyl 5-amino-2-methylnicotinate, also known as ethyl 5-amino-2-methylpyridine-3-carboxylate, belongs to the family of niacin derivatives. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.2 .
Molecular Structure Analysis
The InChI code for Ethyl 5-amino-2-methylnicotinate is 1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-amino-2-methylnicotinate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Scientific Research Applications
Synthetic Modifications and Antimicrobial Study
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative similar to Ethyl 5-amino-2-methylnicotinate, has been modified and synthesized for antimicrobial studies. These derivatives showed antimicrobial activities against strains of bacteria and fungi. The study utilized techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques for structural confirmation (Desai, Bhatt, & Joshi, 2019).
Role in Synthesis of AZD1283
Ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound similar to Ethyl 5-amino-2-methylnicotinate, was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up for preclinical and clinical studies (Andersen et al., 2013).
Excited State Intramolecular Proton Transfer
A derivative of Ethyl 5-amino-2-methylnicotinate, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, exhibits excited state intramolecular proton transfer (ESIPT). This derivative is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors. The study explored the photophysics based on steady state and time resolved spectral measurements (Jana, Dalapati, & Guchhait, 2013).
Synthesis of Naphthyridines
Ethyl 2-methylnicotinate, closely related to Ethyl 5-amino-2-methylnicotinate, was used in a new synthetic process to build up the pyridine ring in the synthesis of 1,6-naphthyridine and related compounds. This process explored reactions involving lactones and amides (Ikekawa, 1958).
Synthesis of Hydroxy Lamine Derivatives
In a study related to Ethyl 5-amino-2-methylnicotinate, ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride was synthesized. This compound led to the creation of new heterocyclic compounds, highlighting the diverse synthetic applications of nicotinate derivatives (Markova et al., 1970).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBDHBPFSJDKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623302 | |
Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-methylnicotinate | |
CAS RN |
60390-42-3 | |
Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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